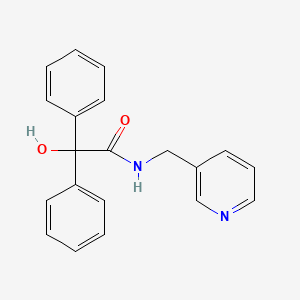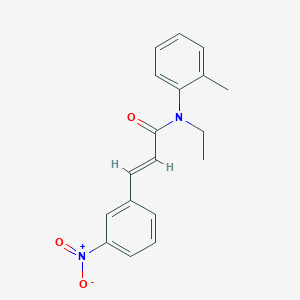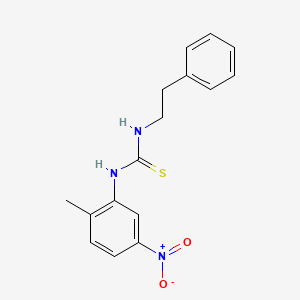
2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide has been found to have a range of potential applications in scientific research, particularly in the field of neuroscience. It has been investigated for its potential as a neuroprotective agent, as well as for its ability to modulate neurotransmitter release. 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide has also been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide is not yet fully understood, but it is believed to involve the modulation of calcium signaling pathways. 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide has been found to inhibit the influx of calcium ions into cells, which may contribute to its neuroprotective effects. It has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide has been found to have a range of biochemical and physiological effects, including the modulation of calcium signaling pathways, the inhibition of amyloid-beta aggregation, and the modulation of neurotransmitter release. It has also been found to have antioxidant properties and to be able to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide is that it has been well-studied and its synthesis method is well-established. It has also been found to have a range of potential applications in scientific research. However, one limitation of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's. Another area of interest is its potential as a modulator of neurotransmitter release, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand the mechanism of action of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide involves the reaction of 3-pyridinemethanol with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then hydrolyzed to yield 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide. This synthesis method has been well-established and has been used in numerous studies investigating the properties and applications of 2-hydroxy-2,2-diphenyl-N-(3-pyridinylmethyl)acetamide.
Propriétés
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-15-16-8-7-13-21-14-16)20(24,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,24H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVPQYXJNNEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
